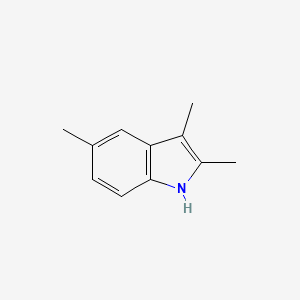

2,3,5-Trimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-7-4-5-11-10(6-7)8(2)9(3)12-11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFNMMIHFZBKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175561 | |

| Record name | 2,3,5-Trimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21296-92-4 | |

| Record name | 2,3,5-Trimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21296-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021296924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0TZ55R5R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,3,5 Trimethyl 1h Indole and Its Functionalized Derivatives

Regioselective Synthesis of 2,3,5-Trimethyl-1H-indole

The precise control of substituent placement on the indole (B1671886) ring is paramount for tuning its chemical and biological properties. This section delves into a highly efficient ruthenium-catalyzed method for the regioselective synthesis of this compound.

Ruthenium-Catalyzed Indole Synthesis from Anilines and Vicinal Diols

A powerful and atom-economical approach for the synthesis of 2,3-disubstituted indoles, including this compound, involves the condensation of anilines with vicinal diols catalyzed by ruthenium complexes. This method offers a straightforward route to the target molecule from readily available starting materials.

The synthesis of this compound can be achieved by the reaction of p-toluidine (B81030) with 2,3-butanediol (B46004) in the presence of a ruthenium catalyst. A common catalytic system for this transformation is RuCl₃·xH₂O combined with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃). The reaction is typically carried out under neat conditions or in a high-boiling solvent at elevated temperatures. This process is highly efficient, with water and dihydrogen being the only stoichiometric byproducts.

The proposed mechanism for this cyclocondensation begins with the ruthenium-catalyzed dehydrogenation of the vicinal diol (2,3-butanediol) to form the corresponding α-hydroxyketone (acetoin). Subsequently, the α-hydroxyketone reacts with the aniline (B41778) (p-toluidine) to generate an α-hydroxyimine, which then rearranges to an α-aminoketone. The final step involves an acid- or metal-catalyzed electrophilic ring-closure, which proceeds with the elimination of a water molecule to furnish the aromatic indole product.

A key advantage of this methodology is its regioselectivity. In the case of unsymmetrical diols, the reaction generally yields the indole isomer with the larger alkyl or aryl group at the 2-position. For the synthesis of this compound from p-toluidine and 2,3-butanediol, the substitution pattern is symmetrical, leading directly to the desired product.

Optimization Strategies for Reaction Efficiency and Substrate Tolerance

To enhance the efficiency and broaden the applicability of the ruthenium-catalyzed indole synthesis, several optimization strategies have been explored. These strategies focus on the choice of catalyst, ligands, additives, and reaction conditions to improve yields and accommodate a wider range of substrates.

The selection of the phosphine ligand has a significant impact on the catalytic activity. While triphenylphosphine (PPh₃) is commonly used, other ligands such as xantphos (B1684198) can also be employed. The catalyst loading is another critical parameter, with typical loadings ranging from 1 to 5 mol% of the ruthenium precursor.

The reaction temperature is a crucial factor influencing the reaction rate and yield. Generally, temperatures between 120°C and 180°C are required to drive the reaction to completion. The choice of solvent, or the decision to run the reaction under neat conditions, can also affect the outcome. High-boiling, non-polar solvents are often preferred.

Substrate tolerance is a key consideration for any synthetic methodology. This ruthenium-catalyzed reaction has been shown to be compatible with anilines bearing both electron-donating and electron-withdrawing substituents, including methyl, methoxy (B1213986), chloro, and fluoro groups. The reaction of meta-substituted anilines often provides good regioselectivity for the corresponding 6-substituted indoles.

| Parameter | Typical Conditions/Variations | Impact on Reaction |

|---|---|---|

| Ruthenium Catalyst | RuCl₃·xH₂O, [Cp*IrCl₂]₂ | Choice of metal precursor can influence catalytic activity and cost. |

| Phosphine Ligand | PPh₃, xantphos | Ligand structure affects catalyst stability, activity, and selectivity. |

| Catalyst Loading | 1-5 mol% | Lowering catalyst loading improves atom economy and reduces cost. |

| Reaction Temperature | 120-180 °C | Higher temperatures are generally required for efficient conversion. |

| Solvent | Neat or high-boiling solvents (e.g., mesitylene) | Solvent choice can influence reaction rates and product isolation. |

| Substrate Scope | Anilines with various electronic properties | Demonstrates the versatility and robustness of the method. |

Approaches for Halogenated and Substituted this compound Derivatives

The introduction of halogens and other functional groups onto the this compound core is crucial for developing new derivatives with tailored properties. This section explores classical and modern methods for achieving such functionalization.

Friedel-Crafts Acylation and Cyclization Routes for Substituted Indoles

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that can be employed to introduce acyl groups onto the indole nucleus. The electron-rich nature of the indole ring makes it susceptible to acylation, typically at the C3 position, which is the most nucleophilic site.

For this compound, Friedel-Crafts acylation would be expected to occur on the benzene (B151609) ring, as the C3 position is already substituted. The directing effects of the alkyl groups and the nitrogen atom will influence the position of acylation. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). The choice of catalyst and reaction conditions can be optimized to control the regioselectivity of the acylation.

Following acylation, the resulting ketone can serve as a handle for further synthetic transformations, including cyclization reactions to form more complex fused-ring systems. For instance, intramolecular cyclization of a suitably functionalized acylindole derivative can lead to the formation of carbazole (B46965) or other polycyclic aromatic structures.

Vilsmeier-Haack Formylation and Subsequent Halogenation Strategies

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.com The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, like phosphorus oxychloride (POCl₃). wikipedia.org

While indoles are typically formylated at the C3 position, in the case of 3-substituted indoles like this compound, the reaction can be directed to other positions. For instance, the Vilsmeier-Haack reaction with 2,3,3-trimethyl-3H-indoles has been shown to result in diformylation of the C2-methyl group to yield aminomethylene malonaldehydes.

The formyl group introduced via the Vilsmeier-Haack reaction is a valuable synthetic intermediate. It can be converted into a variety of other functional groups. For example, subsequent halogenation of the formylated indole can be achieved using various halogenating agents. The choice of reagent and reaction conditions will determine the position and selectivity of the halogenation. This two-step sequence of formylation followed by halogenation provides a route to halogenated this compound derivatives that can be used in further cross-coupling reactions.

Metal-Catalyzed Coupling and Cyclization Reactions in Indole Synthesis

Metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. Palladium, copper, and other transition metals are widely used to facilitate the formation of C-C and C-N bonds, enabling the construction and functionalization of the indole core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the synthesis of functionalized indoles. These reactions allow for the introduction of a wide range of substituents onto the indole nucleus, starting from a halogenated indole precursor. For example, a bromo- or iodo-substituted this compound could be coupled with various boronic acids, alkenes, or alkynes to generate a diverse library of derivatives.

Copper-catalyzed reactions have also emerged as a valuable tool in indole synthesis. Copper catalysts can promote intramolecular C-N bond formation through cyclization of suitably substituted anilines. rsc.org For instance, the cyclization of N-(2-alkynylphenyl)imines can be catalyzed by copper(II) to afford substituted N-vinylindoles. rsc.org These methods offer alternative and often milder conditions compared to traditional indole syntheses.

Metal-catalyzed cyclization reactions provide direct access to the indole ring system from acyclic precursors. These reactions often proceed with high efficiency and selectivity, and can be used to construct highly substituted indoles. The choice of metal catalyst can influence the regioselectivity of the cyclization, allowing for the targeted synthesis of specific indole isomers.

| Reaction Type | Metal Catalyst | Typical Application | Potential for this compound |

|---|---|---|---|

| Suzuki Coupling | Palladium | C-C bond formation between a haloindole and a boronic acid. | Functionalization of halogenated this compound. |

| Heck Coupling | Palladium | C-C bond formation between a haloindole and an alkene. | Introduction of alkenyl substituents onto the this compound core. |

| Sonogashira Coupling | Palladium/Copper | C-C bond formation between a haloindole and a terminal alkyne. | Synthesis of alkynyl-substituted this compound derivatives. |

| Intramolecular C-N Cyclization | Copper | Formation of the indole ring from substituted anilines. | Alternative synthetic route to the this compound scaffold. |

Organocatalytic Methods in Indole Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and unique selectivity.

The Friedel–Crafts alkylation is a fundamental C-C bond-forming reaction used to introduce substituents onto aromatic rings. princeton.edu The use of chiral organocatalysts has enabled highly enantioselective versions of this reaction with indoles. Chiral thiourea (B124793) derivatives are particularly effective bifunctional catalysts, capable of activating both the electrophile and the nucleophile through hydrogen bonding. researchgate.netmostwiedzy.pl

In this context, chiral thiourea organocatalysts have been successfully applied to the enantioselective Friedel–Crafts alkylation of indoles with various electrophiles, such as nitroalkenes and 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. mostwiedzy.plnih.gov The thiourea moiety activates the electrophile by forming hydrogen bonds, while a basic site on the catalyst interacts with the N-H of the indole, enhancing its nucleophilicity and controlling the stereochemical outcome of the reaction. researchgate.net Mechanistic studies suggest that the active catalyst may be a dimer of the thiourea, and these catalysts are often more active than their neutral counterparts despite lacking an additional hydrogen bond donor site. nih.gov

Table 3: Chiral Thiourea-Catalyzed Friedel-Crafts Alkylation of Indoles

| Electrophile | Catalyst Type | Key Catalyst Feature | Product Type | Stereoselectivity |

|---|---|---|---|---|

| trans-β-nitrostyrenes | Pyridinium-containing thiourea salts | Positively charged, chiral 2-indanol (B118314) substituent | 3-Alkylindoles | Good enantioselectivities nih.gov |

| 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones | Modified amino acid-derived thioureas | Bifunctional H-bond donor/acceptor | Chiral 5-((1H-indol-3-yl)(aryl)methyl) derivatives | High stereoselectivity mostwiedzy.pl |

| α,β-unsaturated aldehydes | Chiral imidazolidinone | LUMO-lowering iminium ion formation | β-indolyl carbonyls | High enantioselectivity (e.g., 93% ee) princeton.edu |

Reactions Involving Indolenine Precursors and Related Compounds

Indolenine isomers of indoles are important synthetic intermediates. Their unique reactivity allows for the construction of diverse molecular architectures that would be difficult to access directly from indoles.

2,3,3-Trimethyl-3H-indolenine (also known as 2,3,3-trimethylindolenine) is a common precursor in the synthesis of various functional dyes and complex heterocyclic systems. chemspider.comnih.gov The reactive methylene (B1212753) group at the C2 position can readily undergo condensation reactions with aldehydes and ketones. rsc.org

A prominent example is the synthesis of spiropyran derivatives. The condensation of 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide (a derivative of the indolenine) with 5-nitrosalicylaldehyde in the presence of a base like triethylamine (B128534) leads to the formation of a spiropyran. rsc.org This reaction involves the nucleophilic attack of the C2-position of the indolenine moiety onto the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the spirocyclic structure. rsc.org These spiropyran compounds are known for their photochromic properties.

The synthesis of 2,3,3-trimethyl-3H-indolenine itself can be achieved through the Fischer indole synthesis, reacting methyl isopropyl ketone with a phenylhydrazine (B124118) derivative in the presence of a strong acid. google.com

Reactions of 2,3-Dihydro-2-methylene-1,3,3-trimethyl-1H-indole (Fischer's Base) with Electrophilic Olefins

2,3-Dihydro-2-methylene-1,3,3-trimethyl-1H-indole, commonly known as Fischer's base, is a key enamine in organic synthesis. Its reaction with electrophilic olefins, particularly nitro-olefins, provides a direct route to functionalized indole derivatives. Research has shown that Fischer's base reacts with conjugated nitro-olefins and nitrovinyl ethers to form Michael-type adducts. arkat-usa.org

The reactions are typically conducted in ether under an argon atmosphere at low temperatures, ranging from -15°C to -5°C. arkat-usa.org In the case of highly reactive olefins like nitroethylene, a polymerization inhibitor such as hydroquinone (B1673460) is added to ensure the desired reaction proceeds efficiently. arkat-usa.org The interaction of Fischer's base with linear nitro-olefins results in the corresponding Michael adducts. When cyclic nitro-olefins are used, a mixture of cis- and trans-diastereomers is typically formed. arkat-usa.org

A notable exception to the formation of Michael adducts is the reaction with 2-nitropropene, which yields a spiro-1,2-oxazine N-oxide derivative. arkat-usa.org In reactions involving nitrovinyl ethers, the initially formed Michael adducts can undergo a rapid elimination of an alcohol moiety, leading to the formal nitro-olefination of the Fischer's base and the formation of nitrodiene derivatives. arkat-usa.org

The table below summarizes the outcomes of reacting Fischer's base with various electrophilic olefins.

| Electrophilic Olefin | Reaction Conditions | Product Type | Reference |

| Nitroethylene | Ether, Argon, -15°C to -5°C, Hydroquinone | Michael Adduct | arkat-usa.org |

| Other linear nitro-olefins | Ether, Argon, -15°C to -5°C | Michael Adduct | arkat-usa.org |

| Cyclic nitro-olefins | Ether, Argon, -15°C to -5°C | Mixture of cis/trans Michael Adducts | arkat-usa.org |

| 2-Nitropropene | Ether, Argon, -15°C to -5°C | Spiro-1,2-oxazine N-oxide | arkat-usa.org |

| Nitrovinyl ethers | Ether, Argon, -15°C to -5°C | Initial Michael Adduct, followed by elimination to form Nitrodiene | arkat-usa.org |

Boron-Catalyzed Formylation of Indoles Using Orthoformates

A practical and highly efficient method for the C-H formylation of indoles involves the use of a boron-based catalyst. nih.govacs.org This approach utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as an effective stoichiometric catalyst in conjunction with trimethyl orthoformate (TMOF) as the formyl source. acs.orgresearchgate.net This methodology facilitates the rapid and efficient synthesis of a wide array of C-formylindoles, including derivatives at the C2, C3, C6, and C7 positions. nih.govacs.org

Key advantages of this protocol are its operational simplicity, the use of inexpensive and readily available reagents, and mild reaction conditions. nih.govresearchgate.net The reactions are typically conducted under neat (solvent-free), open-flask conditions at ambient temperature, with reaction times often as short as 1 to 5 minutes. acs.orgresearchgate.net This method demonstrates broad substrate tolerance and is scalable, making it highly versatile for various synthetic applications. nih.govresearchgate.net

The general procedure involves stirring a mixture of the indole substrate, the orthoformate, and boron trifluoride etherate at room temperature. mdpi.com Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution and the product is extracted. mdpi.com This process represents a significant advancement over other formylation techniques, such as the Vilsmeier-Haack reaction, by avoiding harsh conditions and offering a more environmentally benign pathway to 3-acylindoles and other formylated derivatives. mdpi.com

The table below illustrates the scope of the boron-catalyzed formylation with various indole substrates.

| Indole Substrate | Product Position of Formylation | Yield (%) | Reference |

| Indole | C3 | 98 | nih.govacs.org |

| 2-Methylindole | C3 | 98 | nih.govacs.org |

| 5-Methoxyindole | C3 | 99 | nih.govacs.org |

| 5-Nitroindole | C3 | 95 | nih.govacs.org |

| 1-Methylindole | C3 | 98 | nih.govacs.org |

| 1,2-Dimethylindole | C3 | 99 | nih.govacs.org |

Synthesis of Azo Dyes Based on 2,3,3-Trimethyl-3H-indolenine

Azo dyes derived from indolenine scaffolds are synthesized through several distinct pathways. lpnu.uaresearchgate.net The synthesis of these compounds based on 2,3,3-trimethyl-3H-indolenine has been achieved via three primary methods: the reduction of a nitro precursor, the oxidation of an amine, and a diazotization-coupling sequence. lpnu.ua

The most common and effective method for producing a variety of azo dyes is through the diazotization of an aromatic amine followed by a coupling reaction. lpnu.uanih.gov In this process, 2,3,3-trimethyl-3H-indolenine-5-amine is treated with sodium nitrite (B80452) in an acidic medium (hydrochloric acid and water) at low temperatures (273-282 K) to form a diazonium salt. lpnu.ua This intermediate is then reacted with a suitable coupling component, such as phenol (B47542) or another 2,3,3-trimethyl-3H-indolenine molecule, to yield the final azo dye. lpnu.ua This diazotization pathway has been shown to produce azo compounds in relatively good yields. lpnu.ua

Alternative synthetic routes include the reduction of 2,3,3-trimethyl-5-nitro-3H-indolenine using zinc dust and sodium hydroxide (B78521) in methanol (B129727). lpnu.ua This reaction proceeds rapidly, indicated by a red coloration of the mixture, to form a bis-azo compound. lpnu.ua Another method involves the oxidation of 2,3,3-trimethyl-3H-indolenine-5-amine by heating it with manganese dioxide (MnO₂) in toluene (B28343) for an extended period, which also yields the bis-azo product, albeit with a lower yield compared to the diazotization-coupling method. lpnu.ua

The following table summarizes the different synthetic pathways for azo dyes based on 2,3,3-trimethyl-3H-indolenine.

| Synthetic Pathway | Key Reagents | Product Type | Yield (%) | Reference |

| Diazotization & Coupling | NaNO₂, HCl, 2,3,3-trimethyl-3H-indolenine | Bis-azo compound | 67 | lpnu.ua |

| Reduction of Nitro Compound | Zn dust, NaOH, Methanol | Bis-azo compound | Not specified | lpnu.uaresearchgate.net |

| Oxidation of Amine | MnO₂, Toluene, Heat | Bis-azo compound | 32 | lpnu.ua |

Chemical Reactivity and Transformation Pathways of 2,3,5 Trimethyl 1h Indole Derivatives

Electrophilic Aromatic Substitution Patterns in Substituted Indoles

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. The pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzene (B151609) ring, with the C3 position being the most reactive site by a factor of approximately 10¹³ compared to benzene. rsc.orgnih.govresearchgate.net This pronounced reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion or σ-complex) formed upon electrophilic attack at C3, which preserves the aromaticity of the benzene ring. stackexchange.com

In 2,3-disubstituted indoles like 2,3,5-trimethyl-1H-indole, the highly reactive C2 and C3 positions are blocked by methyl groups. Consequently, electrophilic attack is directed to the benzene ring of the indole (B1671886) nucleus. rsc.org The regioselectivity on the benzene ring is influenced by the activating effect of the fused pyrrole ring and the existing 5-methyl substituent. Research on the nitration of the closely related 2,3,3-trimethylindolenine (B142774) demonstrates that electrophilic attack occurs preferentially at the C5 position. chemspider.com For this compound, the C5 position is already occupied, meaning electrophilic substitution would be directed to the remaining available positions on the carbocyclic ring, namely C4, C6, and C7. The precise outcome would depend on the specific electrophile and reaction conditions, governed by the combined directing effects of the annulated pyrrole system and the C5-methyl group.

| Indole Type | Primary Site of Attack | Rationale | Reference |

|---|---|---|---|

| Unsubstituted Indole | C3 | Highest electron density; most stable cationic intermediate (maintains benzene aromaticity). | rsc.orgstackexchange.com |

| 3-Substituted Indole | C2 | The next most activated position after C3 is blocked. | researchgate.net |

| 2,3-Disubstituted Indole | Benzene Ring (C4, C5, C6, C7) | Pyrrole ring positions are blocked; substitution occurs on the less activated carbocyclic ring. | rsc.org |

| 2,3,3-Trimethylindolenine | C5 | Specific example demonstrating substitution on the benzene ring when the pyrrole ring is fully substituted. | chemspider.com |

Cycloaddition Reactions and Heterocyclic Ring Expansion

The C2-C3 double bond of the indole core can participate in cycloaddition reactions, although less readily than simple alkenes due to the energetic cost of disrupting aromaticity. rsc.org These reactions provide powerful pathways for constructing complex polycyclic systems. Indoles can undergo various modes of cycloaddition, including [3+2] and [4+2] reactions, leading to dearomatized products like indolines. nih.govrsc.org

A notable transformation involves the reaction of 2,3,3-trimethylindoline (B99453) derivatives with substituted 1,2-benzoquinones. In a specific study, refluxing 2,3,3-trimethylindoline with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid did not result in a simple cycloaddition but instead led to a novel contraction of the o-quinone ring. acs.org This complex reaction pathway yields polycyclic indole systems, specifically derivatives of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles. acs.org This transformation highlights a sophisticated reactivity pattern where the indoline (B122111) acts as a partner in a multi-step process involving rearrangement and ring contraction of the quinone, expanding the structural diversity accessible from indole precursors. acs.org

Functionalization Strategies for Diverse Chemical Architectures

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. youtube.com While indoles typically undergo formylation at the C3 position, the reactivity of 2,3-disubstituted indolenine isomers, such as 2,3,3-trimethyl-3H-indole, follows a different pathway. The reaction targets the activated methyl group at the C2 position. Studies have shown that exposing 2,3,3-trimethyl-3H-benzo[g]indole to the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) results in a double formylation of the C2-methyl group. google.com Subsequent aqueous work-up yields an aminomethylene malondialdehyde derivative. google.com This product contains highly reactive 1,3-dialdehyde functionality, which serves as a versatile precursor for the synthesis of other heterocyclic systems, such as pyrazoles, through condensation reactions. google.com

| Reactant | Reagent | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2,3,3-Trimethyl-3H-indole derivative | POCl₃ / DMF | Double formylation of the C2-methyl group | Aminomethylene malondialdehyde | google.com |

The indole scaffold is a privileged structure in medicinal chemistry. news-medical.net Functionalizing indoles and coupling them to biomolecules is a key strategy for developing novel therapeutics and biochemical probes. Indole-3-carboxylic acid, for instance, can be conjugated with short dipeptide motifs using solid-phase peptide synthesis (SPPS) methodology. nih.gov This approach creates peptide-heterocycle hybrids, which have been investigated for potential antimicrobial activity. nih.gov The process typically involves coupling the carboxylic acid group of the indole derivative to the N-terminus of a peptide chain. researchgate.net This strategy merges the structural features of indoles with the biological specificity of peptides, opening avenues for creating targeted therapeutic agents. nih.gov

Reductive and Oxidative Transformations of the Indole Nucleus

The indole nucleus can undergo both reduction and oxidation, with the reaction outcome depending on the reagents and the substitution pattern of the indole.

Reductive Transformations: The reduction of the indole ring can be controlled to selectively hydrogenate either the pyrrole or the benzene portion. Catalytic hydrogenation under harsh conditions can lead to the complete saturation of the bicyclic system, yielding octahydroindole. youtube.com More selective methods exist; for example, reduction with a borane (B79455) reagent in the presence of trifluoroacetic acid selectively reduces the pyrrole ring to afford the corresponding indoline. google.com This method is particularly useful for indoles with sensitive functional groups. google.com Conversely, dissolving metal reductions, such as with lithium in liquid ammonia, tend to reduce the benzene ring, leaving the heterocyclic portion intact. nih.gov

Oxidative Transformations: The electron-rich indole ring is susceptible to oxidation. rsc.orgspringernature.com The reaction can be complex, often yielding a mixture of products. springernature.comacs.org However, in 2,3-disubstituted indoles, the oxidation pathways can be more selective. Copper-catalyzed reactions have been developed for the selective C-H oxygenation or amination of C2,C3-dialkyl-substituted indoles at the C2 position under mild conditions. nih.govacs.org Another common transformation is the oxidation of 3-substituted indoles to 2-oxindoles, which can be achieved using electrochemical methods or green catalytic systems involving halides and Oxone. rsc.orgspringernature.com For C2,C3-disubstituted indoles, a characteristic reaction is the oxidative cleavage of the C2-C3 bond, known as the Witkop oxidation, which can also be performed using copper catalysis with atmospheric oxygen as the terminal oxidant. acs.org

| Transformation | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Pyrrole Ring Reduction | Borane / Trifluoroacetic Acid | Indoline | google.com |

| Benzene Ring Reduction | Li / Liquid NH₃ | 4,7-Dihydroindole | nih.gov |

| C2-Position Oxidation | Cu(I) Catalysis / Nitroso Reagents | C2-amino or C2-hydroxy indoline | nih.govacs.org |

| Oxidation to Oxindole | Electrochemical (KBr) or Oxone/Halide | 2-Oxindole | rsc.orgspringernature.com |

| C2-C3 Bond Cleavage (Witkop) | CuCl / O₂ | 2-Keto acetanilide | acs.org |

Mechanistic Investigations of Key Reactions Involving Trimethyl-1H-indoles

The reactivity of the indole nucleus is significantly influenced by its substitution pattern. In this compound, the presence of methyl groups at the C2 and C3 positions of the pyrrole ring blocks the most typical site of electrophilic attack (C3). Consequently, the dominant reaction pathways involve the carbocyclic (benzene) ring and the nitrogen atom. The methyl groups at C2 and C5 are electron-donating, which enhances the electron density of the aromatic system and influences the regioselectivity of its reactions. Mechanistic investigations, therefore, focus on electrophilic aromatic substitution on the benzene portion of the indole, oxidation pathways, and reactions at the N-H bond.

Electrophilic Aromatic Substitution Mechanisms

With the C2 and C3 positions occupied, electrophilic aromatic substitution (EAS) is directed to the benzene ring. The regiochemical outcome is governed by the combined directing effects of the fused pyrrole ring and the C5-methyl substituent. The indole nitrogen is a powerful electron-donating group, activating the benzene ring, particularly at the C4 and C6 positions. Similarly, the C5-methyl group is an activating, ortho, para-director. libretexts.orglibretexts.org The synergistic effect of these two groups strongly activates the C4 and C6 positions, making them the primary sites for electrophilic attack.

Nitration:

The nitration of this compound is expected to proceed via the classical electrophilic aromatic substitution mechanism. The reaction requires the generation of a potent electrophile, the nitronium ion (NO₂⁺), from nitric acid and a strong acid catalyst, typically sulfuric acid. rushim.rumasterorganicchemistry.comlibretexts.org

The mechanism involves two main steps:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear, highly electrophilic nitronium ion. libretexts.orgyoutube.com

Electrophilic Attack: The π-system of the indole's benzene ring attacks the nitronium ion. This attack preferentially occurs at the C4 or C6 position due to the higher electron density. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The positive charge in this intermediate is delocalized over the ring and involves the indole nitrogen, which helps to stabilize it.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitro-substituted indole product. youtube.com

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group onto the benzene ring and follows a similar electrophilic substitution pathway. wikipedia.orgbyjus.com The mechanism requires a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate the electrophile. byjus.com

The mechanism can be detailed as follows:

Formation of the Acylium Ion: The acylating agent, typically an acyl chloride or acid anhydride (B1165640), reacts with the Lewis acid catalyst. The Lewis acid coordinates to the halogen, facilitating its departure and forming a resonance-stabilized acylium ion (R-C≡O⁺), which serves as the active electrophile. wikipedia.org

Electrophilic Attack: The electron-rich benzene ring of the indole attacks the acylium ion, again favoring the C4 and C6 positions. This leads to the formation of a sigma complex, with the positive charge delocalized across the aromatic system.

Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex formed in the first step acts as a base, removing a proton from the ring to restore aromaticity. wikipedia.org This step also regenerates the AlCl₃ catalyst. The resulting ketone product, being a Lewis base, typically forms a complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.

The following table summarizes the key mechanistic features of these electrophilic substitution reactions on this compound.

| Reaction | Reagents | Electrophile | Key Intermediate | Regioselectivity |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | Resonance-stabilized arenium ion (sigma complex) | C4 and C6 positions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Resonance-stabilized arenium ion (sigma complex) | C4 and C6 positions |

Oxidation Pathways

The oxidation of substituted indoles can proceed through several mechanistic pathways, often involving radical intermediates, particularly in atmospheric or electrochemical processes. copernicus.org For this compound, oxidation would likely be initiated by attack at the electron-rich sites.

A plausible radical-initiated oxidation mechanism, such as with hydroxyl radicals (•OH), can be proposed: copernicus.org

Initiation - Radical Addition or H-Abstraction: An oxidizing radical (e.g., •OH) can either add to the benzene ring or abstract the hydrogen atom from the N-H bond. Given the stability of the resulting indolyl radical, H-abstraction from the nitrogen is a feasible pathway. Addition to the electron-rich C4 or C6 positions is also possible, forming a radical adduct.

Propagation: The initially formed indole radical can react with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical is a key intermediate that can undergo a variety of subsequent reactions, including intramolecular cyclization or reactions with other atmospheric species like nitric oxide (NO) or hydroperoxy radicals (HO₂•), leading to the formation of organonitrates, alkoxy radicals, or hydroperoxides. copernicus.org

Termination/Product Formation: The reaction cascades can lead to ring-opening products, such as N-(2-formylphenyl)formamide derivatives, or the formation of more complex, highly oxidized multifunctional compounds. copernicus.org

The table below outlines a proposed mechanistic pathway for the radical-initiated oxidation of this compound.

| Step | Description | Reactants/Intermediates | Products/Intermediates |

| 1. Initiation | H-abstraction from the N-H bond by an oxidizing radical. | This compound + •OH | 2,3,5-trimethyl-indolyl radical + H₂O |

| 2. Propagation (a) | Reaction of the indolyl radical with molecular oxygen. | 2,3,5-trimethyl-indolyl radical + O₂ | 2,3,5-trimethyl-indolylperoxy radical |

| 3. Propagation (b) | The peroxy radical reacts with other species (e.g., NO). | 2,3,5-trimethyl-indolylperoxy radical + NO | 2,3,5-trimethyl-indoloxy radical + NO₂ |

| 4. Termination | The indoloxy radical undergoes rearrangement and ring-opening. | 2,3,5-trimethyl-indoloxy radical | Ring-opened products |

Reactions Involving the N-H Bond

The proton on the indole nitrogen is weakly acidic and can be removed by a suitable base, converting the indole into a potent nucleophile. researchgate.net This reactivity is central to N-alkylation and N-acylation reactions.

N-Alkylation:

The N-alkylation of this compound typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. organic-chemistry.org

Deprotonation: A base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), abstracts the acidic proton from the indole nitrogen. This generates a resonance-stabilized indolyl anion. The negative charge is delocalized into the aromatic system, but the nitrogen atom remains a highly nucleophilic center.

Nucleophilic Attack: The resulting indolyl anion acts as a nucleophile and attacks an alkylating agent (e.g., an alkyl halide like methyl iodide). The attack occurs in a single, concerted step where the nitrogen lone pair forms a bond with the electrophilic carbon of the alkyl halide, and the halide ion departs as the leaving group. This step follows the typical kinetics and stereochemical pathway of an Sₙ2 reaction.

This table summarizes the mechanistic steps for reactions at the N-H position.

| Reaction | Reagents | Key Intermediate | Mechanism |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2,3,5-trimethyl-indolyl anion | Two-step: Deprotonation followed by Sₙ2 attack |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | 2,3,5-trimethyl-indolyl anion | Two-step: Deprotonation followed by Nucleophilic Acyl Substitution |

Advanced Spectroscopic and Structural Elucidation of 2,3,5 Trimethyl 1h Indole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the substitution pattern of the indole (B1671886) ring.

The ¹H and ¹³C NMR spectra of 2,3,5-trimethyl-1H-indole are dictated by the electron distribution within the heterocyclic ring system, which is influenced by the nitrogen heteroatom and the attached methyl groups.

In the ¹H NMR spectrum , the indole N-H proton typically appears as a broad singlet in the downfield region (δ 7.5-8.5 ppm), its exact shift being sensitive to solvent and concentration. The aromatic protons on the benzene (B151609) ring (H-4, H-6, and H-7) exhibit characteristic chemical shifts and coupling patterns. The H-4 proton is expected to appear as a singlet or a finely split signal due to a small long-range coupling. The H-6 proton would likely be a doublet of doublets, coupling to both H-7 (ortho-coupling, J ≈ 8.5 Hz) and potentially H-4 (meta-coupling, J ≈ 2.0 Hz). The H-7 proton would appear as a doublet. The three methyl groups (2-CH₃, 3-CH₃, and 5-CH₃) will resonate as sharp singlets in the upfield region (δ 2.2-2.5 ppm).

In the ¹³C NMR spectrum , the chemical shifts are highly indicative of the electronic environment of each carbon atom. Carbons directly attached to the nitrogen (C-2 and C-7a) are significantly affected. The presence of methyl substituents at C-2, C-3, and C-5 causes a downfield shift for these carbons compared to the unsubstituted indole. Quaternary carbons (C-2, C-3, C-3a, C-5, and C-7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~7.8 (br s) | - |

| C-2 | - | ~135.0 |

| C-3 | - | ~110.0 |

| C-3a | - | ~129.0 |

| C-4 | ~7.4 (s) | ~122.0 |

| C-5 | - | ~130.0 |

| C-6 | ~7.0 (d, J ≈ 8.5 Hz) | ~120.0 |

| C-7 | ~7.2 (d, J ≈ 8.5 Hz) | ~110.5 |

| C-7a | - | ~136.0 |

| 2-CH₃ | ~2.4 (s) | ~12.0 |

| 3-CH₃ | ~2.3 (s) | ~9.0 |

Note: These are estimated values based on data for analogous substituted indoles. Actual values may vary.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be expected between the aromatic protons H-6 and H-7, confirming their ortho relationship. The absence of other significant correlations in the aromatic region would support the substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). scribd.comlibretexts.org This allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~7.4 ppm would correlate to the carbon signal at ~122.0 ppm, assigning them as H-4 and C-4, respectively. Each methyl proton signal would correlate to its corresponding methyl carbon.

Protons of the 5-CH₃ group correlating to C-4, C-5, and C-6.

Protons of the 2-CH₃ group correlating to C-2 and C-3.

The N-H proton correlating to C-2, C-3a, and C-7a.

The H-4 proton correlating to C-3a, C-5, and C-7a.

These correlations provide an unbreakable chain of evidence that confirms the precise placement of each substituent on the indole scaffold.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and bonding within a molecule. edinst.com These two methods are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. kurouskilab.com

For this compound, the IR spectrum is expected to show a characteristic sharp absorption band for the N-H stretch, typically in the range of 3400-3500 cm⁻¹. acs.org Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. The region from 1450-1600 cm⁻¹ contains C=C stretching vibrations from the aromatic and pyrrole (B145914) rings. The differences in spectra between different crystalline forms, or polymorphs, can be attributed to molecule-molecule interactions within the crystal unit cells. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3400 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues to its structure.

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the molecule, often causing extensive fragmentation. wikipedia.orglibretexts.org This fragmentation pattern serves as a molecular fingerprint.

For this compound (C₁₁H₁₃N, Molecular Weight: 159.23 g/mol ), the EI-MS spectrum is expected to show:

Molecular Ion Peak (M⁺•): A prominent peak at m/z = 159, corresponding to the intact radical cation.

[M-1]⁺ Peak: A peak at m/z = 158, resulting from the loss of a hydrogen atom.

[M-15]⁺ Peak: An intense peak at m/z = 144, corresponding to the loss of a methyl radical (•CH₃). This is often a major fragmentation pathway for methylated aromatic compounds, leading to a stable quinolinium-like cation.

Further Fragmentation: Subsequent fragmentation of the m/z 144 ion could involve the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN), which are characteristic fragmentation pathways for the indole ring system. scirp.org

Table 3: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 159 | [M]⁺• (Molecular Ion) |

| 144 | [M - CH₃]⁺ |

| 130 | [M - CH₃ - CH₂]⁺ ? |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For this compound, the calculated exact mass of the molecular ion [M]⁺• is 159.1048. An HRMS measurement yielding a value extremely close to this would unambiguously confirm the molecular formula as C₁₁H₁₃N, distinguishing it from any other potential isomers or compounds with the same nominal mass. For example, the formula C₁₀H₉O₂ (nominal mass 161) would have a different exact mass, allowing for clear differentiation. This technique is indispensable for confirming the identity of newly synthesized compounds or those isolated from complex mixtures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not extensively detailed in readily available literature, analysis of closely related indole derivatives reveals key structural motifs and packing behaviors characteristic of this class of compounds.

Studies on various substituted indoles demonstrate a common tendency to form hydrogen-bonded networks and π-stacked assemblies. For instance, in a series of 1-methyl-1H-indole derivatives, the dihedral angle between adjacent indole ring systems was found to be 52.13 (6)°. nih.govresearchgate.net The molecular packing in these structures is often stabilized by a combination of weak intermolecular forces. In the crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, three short intramolecular C—H⋯F contacts are observed. nih.govresearchgate.net

In more complex systems, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, the indole ring is observed to be twisted relative to other fused heterocyclic rings. One such derivative crystallized in the triclinic crystal system (P-1 space group) with a twist angle of 12.65° between the triazole and indole rings. mdpi.com This deviation from planarity is influenced by steric hindrance from substituents and the requirements of efficient crystal packing. The supramolecular architecture is further defined by non-covalent interactions, including C—H⋯N and N—H⋯N hydrogen bonds. mdpi.com

The introduction of different functional groups significantly influences the crystal packing. Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives exhibit nearly orthogonal orientations between their indole ring systems and the sulfonyl-bound phenyl rings, with interplanar angles ranging from 73.35 (7)° to 87.68 (8)°. These conformations facilitate the formation of slipped π–π stacking interactions between indole systems and C—H⋯π hydrogen bonds, leading to the generation of two-dimensional supramolecular columns.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1-Methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole | Monoclinic | Not specified | Dihedral angle between indole rings: 52.13 (6)°; Intramolecular C—H⋯F contacts | nih.govresearchgate.net |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- core.ac.uknih.govrsc.orgtriazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twist angle between triazole and indole rings: 12.65°; Stabilized by C—H⋯N and N—H⋯N interactions | mdpi.com |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of molecules like this compound. The indole chromophore exhibits characteristic absorption bands in the ultraviolet region, which are sensitive to substitution patterns and the surrounding solvent environment.

The electronic absorption spectrum of indole and its derivatives is primarily characterized by two distinct transitions, historically labeled as ¹Lₐ and ¹Lₑ. nih.govnih.gov The ¹Lₑ band, typically appearing at longer wavelengths (~285 nm), is often structured, while the ¹Lₐ band is a broad, more intense absorption at shorter wavelengths (~260-270 nm). nih.gov The relative energy and intensity of these bands are highly dependent on the nature and position of substituents on the indole ring.

Methylation, as in this compound, generally leads to a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. A study of various methyl-substituted indoles showed that methylation on the pyrrole ring affects the energies of the ¹Lₐ and ¹Lₑ transitions in tandem. nih.gov For example, the biotransformation product of 5-methylindole, 5,5′-dimethylindigo, displays a maximum absorption wavelength at 296 nm. researchgate.net

Fluorescence spectroscopy reveals further details about the excited states of indole derivatives. Following excitation, these molecules typically emit fluorescence in the 300–370 nm range. nih.gov The position of the emission maximum is also influenced by substitution. A systematic study of nine substituted indoles found that both electron-donating and electron-withdrawing groups impact the fluorescence maxima. core.ac.uk For most indole derivatives, a vibrational fine structure is observable in the emission spectrum when measured in nonpolar solvents like cyclohexane (B81311), but this structure is often lost in more polar solvents such as ethanol (B145695). core.ac.uk

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |

|---|---|---|---|---|

| Indole | Cyclohexane | ~285 (¹Lₑ), ~270 (¹Lₐ) | Not specified | nih.gov |

| Indole-3-acetic acid | Not specified | 260-310 | 345-370 | nih.gov |

| 3-Acetylindole | Cyclohexane | 298, 252, 213 | 403 | core.ac.uk |

| 3-Acetylindole | Ethanol | 305, 245, 214 | 440 | core.ac.uk |

| 5-Methylindole (product: 5,5′-dimethylindigo) | Not specified | 296, 636 | Not specified | researchgate.net |

The photophysical properties of indole derivatives are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from differential solvation of the ground and excited electronic states. Generally, indole derivatives exhibit positive solvatochromism, where the absorption and emission maxima undergo a bathochromic (red) shift as the solvent polarity increases. rsc.org This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules.

For many indole derivatives, the transition from a nonpolar solvent like cyclohexane to a polar one like methanol (B129727) or ethanol results in a red shift of both the long-wavelength absorption band and the fluorescence emission maximum. core.ac.uk This solvent sensitivity is particularly pronounced for the ¹Lₐ transition, which possesses a larger dipole moment than the ¹Lₑ state. nih.gov The resulting stabilization of the ¹Lₐ state in polar solvents is the primary cause of the large Stokes shift (the energy difference between the absorption and emission maxima) commonly observed for indoles. nih.govnih.gov

In certain indole derivatives, particularly those substituted with strong electron-donating and electron-accepting groups, an intramolecular charge transfer (ICT) can occur upon photoexcitation. rsc.org In these "push-pull" systems, the absorption of light promotes the transfer of electron density from the electron-rich indole ring (the donor) to the acceptor group, creating a highly polar excited state. rsc.orgresearchgate.net This ICT state is significantly stabilized by polar solvents, leading to pronounced positive solvatochromism in the fluorescence spectrum. For example, ethenyl indoles substituted with a p-nitrophenyl group exhibit a substantial red shift in their emission maxima with increasing solvent polarity, which is characteristic of an ICT process. rsc.org This phenomenon is central to the development of fluorescent probes and sensors whose emission color is a direct indicator of environmental polarity. nih.gov

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |

|---|---|---|---|---|

| (E)-1-(1H-indol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | n-Hexane | 370 | 460 | rsc.org |

| (E)-1-(1H-indol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Toluene (B28343) | 378 | 498 | rsc.org |

| (E)-1-(1H-indol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Dichloromethane | 387 | 535 | rsc.org |

| (E)-1-(1H-indol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Acetonitrile | 385 | 565 | rsc.org |

| (E)-1-(1H-indol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Dimethylformamide (DMF) | 394 | 570 | rsc.org |

Computational and Theoretical Investigations of 2,3,5 Trimethyl 1h Indole Systems

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For indole (B1671886) derivatives, SAR analyses have been conducted to see how modifications, such as methyl substitutions on the indole ring, correlate with biological efficacy.

While comprehensive SAR models specifically for 2,3,5-Trimethyl-1H-indole are not extensively documented in publicly available literature, studies on closely related substituted indole derivatives provide valuable insights. For instance, research on 1,2,3-trimethyl-1H-indole-5-carboxylic acid involved a detailed SAR analysis to understand how structural modifications affect its biological activity. The indole nucleus is recognized as a "privileged scaffold," and its derivatives are known to bind to multiple receptors, making it a valuable pharmacophore for drug development. mdpi.comnih.gov

In a study focused on new antimicrobial agents, researchers synthesized and evaluated the trifluoroacetate (B77799) salt of a closely related amine, specifically this compound-6-ammonium. rrpharmacology.ru This research helps establish a preliminary understanding of the pharmacophoric features of the 2,3,5-trimethyl-indole core. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.com For the 2,3,5-trimethyl-indole system, the key pharmacophoric features would include the aromatic indole ring, which can participate in π–π stacking interactions, the N-H group acting as a hydrogen bond donor, and the specific spatial arrangement of the three methyl groups which contribute to the molecule's hydrophobic character and steric profile. mdpi.comresearchgate.net The development of a detailed pharmacophore model for this specific indole would require testing a larger library of derivatives against a specific biological target.

In Silico Screening and Rational Drug Design Methodologies

In silico screening and rational drug design are modern approaches that use computational methods to identify and optimize potential drug candidates, thereby accelerating the discovery process. mdpi.com These methodologies are particularly relevant for leveraging the therapeutic potential of privileged scaffolds like indole. nih.govresearchgate.netjksus.org Rational drug design strategies often involve creating hybrid molecules that combine the indole nucleus with other bioactive moieties to enhance the biological spectrum and safety profile of the resulting compounds. jksus.org

For derivatives of this compound, in silico tools have been used to predict biological activity and guide further experimental work. A study on this compound-6-ammonium trifluoroacetate used computational predictions to identify potential molecular mechanisms underlying its observed antimicrobial effects. rrpharmacology.ru The in silico analysis predicted that the compound could act as an inhibitor for several bacterial targets. rrpharmacology.ru

The predicted mechanisms suggest that the 2,3,5-trimethyl-indole scaffold could be a promising starting point for rational drug design campaigns targeting these microbial enzymes. The general workflow for such a campaign would involve:

Target Identification: Validating the predicted molecular targets (e.g., Pseudolysin, Omptin) experimentally.

Molecular Docking: Simulating the binding of this compound derivatives into the active site of the target protein to understand binding modes and predict affinity. nih.govmdpi.com

Pharmacophore-Based Screening: Using the identified pharmacophoric features to search large virtual libraries for new compounds with diverse backbones but similar interaction features.

ADMET Prediction: Computationally evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential candidates to filter for drug-like molecules. mdpi.com

These computational strategies allow for the efficient screening of vast numbers of virtual compounds and the prioritization of a smaller, more promising set for chemical synthesis and biological testing, streamlining the path toward developing new therapeutic agents based on the this compound system. mdpi.comresearchgate.net

Interactive Data Table: In Silico Predicted Antimicrobial Mechanisms for a this compound Derivative

The following table summarizes the predicted biological activities for this compound-6-ammonium trifluoroacetate based on in silico analysis, which suggests its potential as a lead compound for developing new antimicrobial agents.

| Predicted Molecular Mechanism | Implication for Antimicrobial Activity | Reference |

| Pseudolysin Inhibitor | Inhibition of a key virulence factor in Pseudomonas aeruginosa. | rrpharmacology.ru |

| Omptin Inhibitor | Inhibition of outer membrane proteases found in Gram-negative bacteria. | rrpharmacology.ru |

| Undecaprenyldiphospho-muramoylpentapeptide beta-N-acetylglucosaminyltransferase Inhibitor | Disruption of bacterial cell wall synthesis. | rrpharmacology.ru |

| UDP-epimerase Inhibitor | Interference with essential metabolic pathways in bacteria. | rrpharmacology.ru |

| Bacterial Efflux Pump Inhibitor | Overcoming microbial resistance to existing antibiotics. | rrpharmacology.ru |

Advanced Applications in Medicinal Chemistry and Biological Activity of 2,3,5 Trimethyl 1h Indole Derivatives

Antimicrobial Activity Studies

Indole (B1671886) derivatives are recognized as an important class of compounds in the development of new antimicrobial agents, with many exhibiting activity against a spectrum of bacteria and fungi. nih.govresearchgate.net Research has demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net

Recent studies have highlighted the antibacterial potential of novel water-soluble trifluoroacetate (B77799) salts derived from 2,3,5-trimethyl-1H-indole-6-amine. rrpharmacology.rucyberleninka.ru Laboratory screening of these compounds revealed a pronounced antibacterial effect against various test strains of microorganisms, with minimum inhibitory concentration (MIC) values ranging from 0.98 μg/mL to 125.0 μg/mL. rrpharmacology.ru The antimicrobial efficacy of these newly synthesized derivatives was reported to be greater than that of the reference drug, dioxidine. rrpharmacology.ru

Other research into different indole derivatives has further substantiated their antibacterial prowess. For instance, certain indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), proving more effective than the standard antibiotic ciprofloxacin (B1669076) in some cases. nih.gov Similarly, a synthesized indazole derivative, considered a bioisostere of indole, showed potent activity against S. aureus with an MIC of 12.5 µg/mL and significant activity against E. coli and B. subtilis (MIC of 50 µg/mL). tandfonline.com

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Target Organism | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| Trifluoroacetates of this compound-6-ammonium | Various test strains | 0.98 - 125.0 | rrpharmacology.ru |

| Indole-thiadiazole derivative (2c) | MRSA | < 6.25 | nih.gov |

| Indole-triazole derivative (3d) | MRSA | < 6.25 | nih.gov |

| Tetrahydroindazole derivative (5a) | Staphylococcus aureus | 12.5 | tandfonline.com |

| Tetrahydroindazole derivative (5a) | Escherichia coli | 50 | tandfonline.com |

The indole scaffold is also a key component in the development of antifungal agents. researchgate.net Studies have shown that indole derivatives can exhibit significant inhibitory activity against various fungal pathogens, including clinically relevant Candida species. nih.govtandfonline.com For example, a number of synthesized indole-triazole derivatives displayed excellent antifungal activity against Candida krusei and moderate activity against Candida albicans, with MIC values as low as 3.125 µg/mL. nih.gov Furthermore, research on indazole derivatives has revealed moderate antifungal properties against C. albicans, with MIC values reported at 25 µg/mL, which was approximately half the activity of the standard drug Clotrimazole. tandfonline.com The broad antimicrobial screening of this compound derivatives confirms their potential application as both antibacterial and antifungal agents. rrpharmacology.rucyberleninka.ru

A critical challenge in antimicrobial therapy is the emergence of drug resistance, often mediated by bacterial efflux pumps that expel antibiotics from the cell. nih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied example linked to resistance against multiple drugs. nih.govnih.gov A promising strategy to combat this resistance is the use of efflux pump inhibitors (EPIs), which can restore the effectiveness of existing antibiotics. nih.govmdpi.com

For derivatives of this compound, in silico analysis predicts that a key mechanism of their antimicrobial action is the inhibition of bacterial efflux pumps. rrpharmacology.rucyberleninka.ru Indoles are a known class of NorA inhibitors. nih.gov The mechanism of EPIs involves blocking these pumps, leading to the accumulation of the antibiotic inside the bacterial cell. nih.gov This inhibitory action can be demonstrated experimentally by measuring the increased intracellular concentration of fluorescent pump substrates, such as ethidium (B1194527) bromide. nih.gov By inhibiting these pumps, indole derivatives can act synergistically with common antibiotics, representing a valuable approach to overcoming microbial resistance. nih.govmdpi.com

Anticancer Research and Cytotoxicity Evaluations

Indole alkaloids, many of which are derived from natural sources like marine sponges, are a significant source of cytotoxic compounds with antineoplastic activity against a wide array of cancer cell lines. nih.gov This has spurred extensive research into synthesizing novel indole derivatives as potential anticancer agents. researchgate.net

Derivatives of the indole nucleus have been evaluated extensively for their cytotoxic effects against various human cancer cell lines. Studies have shown that specific substitutions on the indole ring lead to potent antiproliferative activity. For example, certain 2,5-disubstituted indole derivatives demonstrated pan-antiproliferative activity against cell lines including MCF-7 (breast cancer) and A549 (lung cancer). nih.gov One derivative, compound 3b, was particularly sensitive to A549 cells, with a half-maximal inhibitory concentration (IC50) of 0.48 µM. nih.gov Another series of indole derivatives, including MDT-32 and MDT-47, also showed significant cytotoxicity against MCF-7 cells. ajgreenchem.com

The data below summarizes the in vitro cytotoxic activity of several indole derivatives against common human cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Indole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 3b (2,5-disubstituted indole) | A549 (Lung) | 0.48 | nih.gov |

| Compound 2c (2,5-disubstituted indole) | HepG2 (Liver) | 13.21 | nih.gov |

| se-182 (Benzimidazole derivative) | A549 (Lung) | 15.80 | jksus.org |

| se-182 (Benzimidazole derivative) | HepG2 (Liver) | 15.58 | jksus.org |

| se-182 (Benzimidazole derivative) | MCF-7 (Breast) | 32.73 | jksus.org |

| Indazole analogue (3b) | MCF-7 (Breast) | 45.97 | japsonline.com |

| Indazole analogue (3d) | HeLa (Cervical) | 46.36 | japsonline.com |

The anticancer efficacy of indole derivatives is highly dependent on their chemical structure, and specific substitutions on the indole ring play a crucial role in their cytotoxic activity. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights into designing more potent compounds.

One key finding is that substitution at the N-1 position of the indole ring can dramatically impact potency; a methyl group at this position has been shown to enhance cytotoxic activity significantly. nih.gov The nature and position of substituents on aryl groups attached to the indole core are also critical. For instance, in one series, compounds with a phenyl group attached to a thiosemicarbazone moiety showed high potency against the MCF-7 cell line, whereas replacing the phenyl group with a 4-methoxyphenyl (B3050149) group weakened this activity. nih.gov

Furthermore, the electronic properties of substituents on the indole moiety itself are influential. The presence of electron-withdrawing groups, such as fluorine, has been found to enhance anticancer activity, particularly against ER-α-positive breast cancer cells like MCF-7. ajgreenchem.com These SAR studies underscore the importance of targeted chemical modifications to optimize the anticancer potential of indole-based compounds.

Indole Derivatives as Potential Lead Compounds for Chemotherapeutic Agent Development

The indole scaffold is a key component in numerous anticancer agents, and its derivatives have shown significant potential in the development of new chemotherapeutics. nih.govunife.itresearchgate.net Research into various indole derivatives has revealed their ability to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms. nih.gov

Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. For instance, some indole derivatives have demonstrated the ability to inhibit the proliferation of HeLa and A549 cancer cells, with IC50 values in the micromolar range. The anticancer potential of these compounds is often attributed to their interaction with specific molecular targets within cancer cells, such as enzymes and receptors involved in cell growth and survival pathways. Studies on similar indole structures have shown that they can induce apoptosis in human breast cancer cell lines like MCF-7 and MDA-MB-231 in a dose-dependent manner.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 1,2,3-Trimethyl-1H-indole-5-carboxylic acid (TMICA) and its derivatives | HeLa, A549 | Inhibition of proliferation (IC50 in micromolar range) | |

| (2,5,7-trimethyl-1H-indol-3-yl)acetic acid | FaDu hypopharyngeal tumor cells | Significant cytotoxicity | |

| Indole hydrazones | Human erythroleukemia K562, melanoma Colo-38 | Growth inhibition at sub-micromolar concentrations | unife.it |

| Indole derivatives | MCF-7, MDA-MB-231 (human breast cancer) | Induction of apoptosis |

Anti-inflammatory and Immunomodulatory Effects

Indole derivatives have been recognized for their significant anti-inflammatory and immunomodulatory properties. rsc.orgontosight.ainih.gov These compounds can modulate various inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases. cuestionesdefisioterapia.com

Research has shown that certain indole derivatives can inhibit the production of pro-inflammatory cytokines. For example, some derivatives have been found to reduce leukocyte migration and the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in experimental models of inflammation. nih.gov This modulation of the immune system suggests a potential therapeutic role in conditions characterized by excessive inflammation. nih.gov

The anti-inflammatory effects of indole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. derpharmachemica.com Some novel indole derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibitory activity, showing promising results compared to established anti-inflammatory drugs. derpharmachemica.com Furthermore, studies on mice with lipopolysaccharide (LPS)-induced intestinal inflammation have demonstrated that treatment with certain indole derivatives can significantly reduce inflammation markers and improve the epithelial barrier function, suggesting potential applications in managing inflammatory bowel disease (IBD).

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Model | Key Findings | Reference(s) |

| Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β | nih.gov |

| Indole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory effects | cuestionesdefisioterapia.com |

| (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives | In vitro COX inhibition and in vivo anti-inflammatory assays | Potent COX-2 inhibition and anti-inflammatory activity | derpharmachemica.com |

| Indole derivatives | LPS-induced intestinal inflammation in mice | Reduced inflammation markers and improved epithelial barrier function |

Antiviral and Anti-HIV Activities of Indole Analogues

The indole scaffold is a crucial pharmacophore in the development of antiviral agents, with numerous derivatives exhibiting activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV). nih.govnih.govnih.gov The versatility of the indole ring allows for structural modifications that can lead to potent and selective antiviral compounds. nih.govnih.gov

Indole derivatives have been shown to inhibit various stages of the viral life cycle. nih.gov For instance, some indole-based compounds are potent inhibitors of HIV enzymes such as reverse transcriptase and integrase. nih.govacs.org Delavirdine, an indole-based non-nucleoside reverse transcriptase inhibitor, has been used in clinical settings for the treatment of HIV/AIDS, highlighting the therapeutic potential of this class of compounds. nih.gov

Research has explored the antiviral activity of various indole analogues against a range of viruses. Some unsymmetrical methylene (B1212753) derivatives of indoles have shown moderate activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B-2. nih.gov Furthermore, novel thiosemicarbazide (B42300) and 4-thiazolidinone (B1220212) derivatives incorporating a 5-fluoro-3-phenyl-1H-indole scaffold have demonstrated significant and selective inhibitory effects on the replication of Coxsackie B4 virus. nih.gov The structural features of these derivatives are critical for their antiviral activity. nih.gov

Table 3: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative Class | Virus(es) | Mechanism/Target (if known) | Reference(s) |

| Unsymmetrical methylene derivatives of indoles | HIV-1, BVDV, YFV, CVB-2 | Not specified | nih.gov |

| Indole-based agents (e.g., Delavirdine) | HIV | Reverse transcriptase inhibitor | nih.gov |

| Indolylthiosemicarbazides and 4-thiazolidinones | Coxsackie B4 virus, Sindbis virus, Respiratory syncytial virus | Not specified | nih.gov |

| 3-Aryl-1,3-diketo-containing compounds | HIV-1 | Integrase inhibitor | acs.org |

| 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives | Hepatitis C Virus (HCV) | Not specified | nih.gov |

Antioxidant and Radical Scavenging Properties

Indole derivatives are recognized for their significant antioxidant and radical scavenging activities. unife.itrjptonline.org This property is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby protecting cells from oxidative damage. nih.gov

Numerous studies have demonstrated the capacity of indole derivatives to scavenge various reactive oxygen species (ROS). For instance, certain indole hydrazones have shown considerable antioxidant activity in DPPH, FRAP, and ORAC assays. unife.it The antioxidant potential of these compounds is often influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings. unife.it

Research on (2,5,7-trimethyl-1H-indol-3-yl)acetic acid has shown its ability to reduce oxidative stress in cell-based assays, with an IC50 value for ROS scavenging of approximately 25 µM in human fibroblast cells. Similarly, new indole derivatives isolated from the mushroom Agrocybe cylindracea have demonstrated the ability to inhibit lipid peroxidation in rat liver microsomes. nih.gov The antioxidant properties of indole derivatives make them interesting candidates for the prevention and treatment of diseases associated with oxidative stress. medchemexpress.eu

Table 4: Antioxidant Activity of Selected Indole Derivatives

| Compound/Derivative Class | Assay/Model | Key Findings | Reference(s) |

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC assays | Good radical-scavenging ability | unife.it |

| (2,5,7-trimethyl-1H-indol-3-yl)acetic acid | ROS scavenging in human fibroblast cells | IC50 value of approximately 25 µM | |

| 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide | Lipid peroxidation in rat liver microsomes | IC50 values of 4.1 and 3.9 µg/mL, respectively | nih.gov |

| Indole-2 and indole-3-carboxamide derivatives | Hydroxyl radical scavenging | Excellent antioxidant properties | rjptonline.orgrjptonline.org |

| Saccharomyces cerevisiae extract (containing indole derivatives) | DPPH radical scavenging assay | Significant radical scavenging activity | nih.gov |

Neurological and Central Nervous System (CNS) Activities